n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
The compound n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a derivative of the pyrazolo[3,4-d]pyrimidine class, which is known for its pharmacological significance. These compounds have been studied for various biological activities, including anti-mycobacterial, anti-cancer, and other potential therapeutic effects .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves the condensation of amino-pyrazoles with other chemical entities. For instance, the synthesis of spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-ones was achieved by reacting 4-amino-1-methyl-3-propylpyrazole-5-carboxamide with ketones, using InCl3 as a catalyst . Similarly, the synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine was performed through nucleophilic substitution of a chloro-chloromethyl derivative with methylamine .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The crystal structure and density functional theory (DFT) studies of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, revealed intramolecular hydrogen bonding and a stable molecular conformation . These structural analyses are crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[3,4-d]pyrimidine derivatives can be influenced by various substituents on the core structure. For example, the introduction of a 3-(4-fluoro)phenyl group and various 5-alkyl or 5-aryl substituents has been shown to enhance the anti-mycobacterial activity of these compounds . The reactivity is also determined by the presence of functional groups that can participate in further chemical transformations, such as the chloromethyl group in 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by their molecular structure. The crystallographic and DFT studies provide insights into the electronic structure properties, such as chemical hardness, potential electronegativity, and electrophilicity index, which are indicative of the biological activity of these compounds . Additionally, the stability of these compounds in biological systems, such as liver microsomes, is an important factor for their potential as therapeutic agents .
Scientific Research Applications
Biomedical Applications
- Field : Biomedical Research
- Application : Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds similar to n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine, have been used extensively in biomedical applications .
- Methods : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
- Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Anticancer Kinase Inhibitors
- Field : Oncology
- Application : Pyrazolo[3,4-d]pyrimidines have been used for the development of kinase inhibitors to treat a range of diseases, including cancer .
- Methods : The molecules mimic hinge region binding interactions in kinase active sites. Similarities in kinase ATP sites can be exploited to direct the activity and selectivity of pyrazolo[3,4-d]pyrimidines to multiple oncogenic targets through focused chemical modification .
- Results : Pharma and academic efforts have succeeded in progressing several pyrazolo[3,4-d]pyrimidines to clinical trials, including the BTK inhibitor ibrutinib, which has been approved for the treatment of several B-cell cancers .
Antimicrobial Activity
- Field : Microbiology
- Application : Some synthesized compounds have been tested for antimicrobial activity against various microorganisms .
- Methods : The antimicrobial activity of the synthesized compounds were tested against various microorganisms by the disc diffusion method .
- Results : The results of these tests are not specified in the source .
CDK2 Inhibitors for Cancer Treatment
- Field : Oncology
- Application : Pyrazolo[3,4-d]pyrimidine derivatives have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
- Methods : A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
- Results : Most of the prepared compounds significantly inhibited the growth of the three examined cell lines . Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .
Inhibitors of O-acetyl-l-serine
- Field : Biochemistry
- Application : Pyrazolo[3,4-d]pyrimidines have been used as novel inhibitors of O-acetyl-l-serine .
- Methods : The specific methods of application or experimental procedures are not specified in the source .
- Results : The results of these tests are not specified in the source .
Antiviral and Anti-inflammatory Activities
- Field : Virology and Immunology
- Application : Indole derivatives, which can be structurally similar to n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine, have shown various biological activities, including antiviral and anti-inflammatory activities .
- Methods : The specific methods of application or experimental procedures are not specified in the source .
- Results : The results of these tests are not specified in the source .
properties
IUPAC Name |
N-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-2-4-9(5-3-1)6-13-11-10-7-16-17-12(10)15-8-14-11/h1-5,7-8H,6H2,(H2,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSLOBNGHHXORI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=C2C=NN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277917 | |
Record name | n-benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |
CAS RN |
58360-86-4 | |
Record name | 58360-86-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4933 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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